2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Description
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS No. 387845-23-0) is a cyclopropanamine derivative featuring a tetrahydro-2H-pyran ring linked via an ether oxygen at the 2-position. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of approximately 155.21 g/mol. The compound combines the strained cyclopropane ring, known for enhancing metabolic stability and membrane permeability, with the oxygenated tetrahydropyran moiety, which contributes to its solubility and stereochemical complexity . This structural hybrid makes it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to conformationally restricted amines.
Properties
IUPAC Name |
2-(oxan-2-yloxy)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHTSRZCFQCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624801 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387845-23-0 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine generally involves two key steps:
- Formation of cyclopropanamine or its precursor
- Protection of the hydroxyl group as a tetrahydropyranyl ether
The THP group is a common protecting group for alcohols, introduced under acidic catalysis using 3,4-dihydro-2H-pyran (DHP). The cyclopropanamine moiety can be introduced either before or after protection, depending on the synthetic route and stability of intermediates.
Preparation Routes and Conditions
Protection of Cyclopropanol Derivatives with Tetrahydropyranyl Group
A widely used approach is to start from a cyclopropanol or a cyclopropanamine bearing a free hydroxyl group, which is then protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate). This reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, yielding the tetrahydropyranyl ether.
- Reaction conditions:
- Solvent: dichloromethane or tetrahydrofuran (THF)
- Catalyst: catalytic amount of acid (p-TsOH)
- Temperature: 0–25°C
- Time: 1–4 hours
This step protects the hydroxyl group, enhancing the stability of the molecule during further synthetic transformations.
Synthesis of Cyclopropanamine Core
The cyclopropanamine core can be synthesized via several methods, such as:
- Cyclopropanation of alkenes followed by amination.
- Ring closure reactions from appropriate amino alcohol precursors.
- Substitution reactions on cyclopropyl halides with ammonia or amines.
Once the cyclopropanamine is formed, the hydroxyl group is protected as described above.
Specific Example from Research Data
While direct literature on the exact synthesis of this compound is limited, related synthesis involving tetrahydropyranyl-protected pyrazoles and indoles suggests the use of palladium-catalyzed coupling reactions and protection strategies under inert atmosphere and controlled temperature.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Protection of hydroxyl group | 3,4-Dihydro-2H-pyran, acid catalyst (p-TsOH), DCM, RT, 2h | High yield, stable THP ether formed |
| Palladium-catalyzed coupling (related compounds) | PdCl2(dppf)·CH2Cl2, K2CO3, DMF/H2O (9:1), 80°C, 16h, inert atmosphere | Yield ~30%, monitored by TLC; purification by column chromatography |
This example indicates that mild conditions and inert atmosphere favor the formation and stability of THP-protected compounds.
Purification and Characterization
After synthesis, purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes to isolate the pure compound. Characterization includes:
- LC-MS: To confirm molecular ion peaks (e.g., m/z 158 for this compound)
- NMR Spectroscopy: To verify the presence of THP protecting group and cyclopropanamine moiety
- Purity Analysis: Typically >90% purity is achievable with optimized protocols
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Data |
|---|---|
| Starting material | Cyclopropanol or cyclopropanamine precursor |
| Protection reagent | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or similar acid catalyst |
| Solvent | Dichloromethane (DCM), THF |
| Temperature | 0–25°C |
| Reaction time | 1–4 hours |
| Atmosphere | Inert (argon or nitrogen) recommended for sensitive steps |
| Purification | Silica gel column chromatography |
| Yield | Generally high for protection step; varies for cyclopropanamine synthesis |
| Storage | -80°C (6 months), -20°C (1 month), protected from light |
Research Findings and Notes
- The tetrahydropyranyl group effectively protects hydroxyl groups during multi-step syntheses, preventing unwanted side reactions.
- The cyclopropanamine moiety requires careful handling due to ring strain and potential reactivity.
- Palladium-catalyzed coupling reactions involving tetrahydropyranyl-protected intermediates have been reported, indicating compatibility with transition metal catalysis.
- Proper solvent selection and storage conditions are critical to maintain compound integrity.
- Industrial scale-up methods for tetrahydropyran derivatives exist, focusing on efficient and scalable protection steps.
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is primarily utilized as a building block in the synthesis of complex organic molecules. It has been successfully employed in the synthesis of bipodonines A–J, a new class of natural sesquiterpenes. The structures of these compounds were elucidated using advanced techniques such as spectroscopic analyses and X-ray diffraction.
Chemical Reactivity
The compound exhibits notable chemical reactivity due to its structural components. Key reactions include:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction reactions yield various amine derivatives when treated with hydrogen gas in the presence of palladium or platinum catalysts.
- Substitution : Engages in substitution reactions with nucleophiles, leading to diverse substituted amine derivatives .
Table: Reaction Types and Products
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Hydrogen gas with catalysts | Reduced amine derivatives |
| Substitution | Ammonia, primary amines | Substituted amine derivatives |
Biochemical Probes
In biochemistry, this compound is being investigated for its potential as a biochemical probe. It aids in studying enzyme mechanisms and protein interactions, providing insights into various biological processes.
Detection of DNA Damage
This compound has also been reported to improve the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis. This application is crucial for understanding DNA repair mechanisms and the effects of various agents on genetic material.
Therapeutic Properties
The compound is explored for its therapeutic potential, particularly as a precursor in drug development. Its unique structure may confer specific biological activities that can be harnessed in developing new pharmaceuticals .
Case Studies
Recent studies have indicated that derivatives of this compound exhibit significant biological activity, promoting the proliferation of LPS-stimulated splenic lymphocytes at concentrations around 20 μM in vitro. This suggests potential applications in immunology.
Specialty Chemicals Production
In industrial chemistry, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in various chemical syntheses, contributing to the development of new materials.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological implications of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine compared to analogs:
Biological Activity
Overview
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, with the molecular formula CHNO, is an organic compound notable for its unique structural features, including a cyclopropane ring and a tetrahydropyran moiety. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and applications as a biochemical probe.
The compound's synthesis typically involves the formation of the tetrahydropyran ring through hydroalkoxylation and cyclopropanation via diazo compounds. Its chemical reactivity includes oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. This mechanism positions it as a valuable tool in studying enzyme mechanisms and protein interactions .
Applications in Research
- Biochemical Probing : The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicinal Chemistry : It is explored for therapeutic properties and as a precursor in drug development, particularly in synthesizing compounds that modulate biological pathways .
- Pharmaceutical Intermediates : Due to its ability to affect biological pathways, it serves as an intermediate in pharmaceutical research .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes, which could be harnessed for therapeutic purposes.
- Antiparasitic Activity : Similar compounds have shown promising antiparasitic activity, suggesting that modifications to the tetrahydropyran structure could enhance efficacy against pathogens .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydropyran | Six-membered ring | Limited biological activity |
| Cyclopropanamine | Cyclopropane ring with amine | Moderate biological activity |
| 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | Similar tetrahydropyran ring | Varies; some derivatives show activity |
| This compound | Unique combination of rings | Investigated for enzyme inhibition |
Q & A
Q. What are the common synthetic routes for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves two key steps:
- Cyclopropanation : Reaction of a vinyl ether precursor with diazomethane under controlled conditions to form the cyclopropane ring. This method, adapted from trans-2-phenylcyclopropylamine syntheses, requires strict temperature control (-10°C to 0°C) to avoid side reactions .
- Tetrahydro-2H-pyran (THP) Protection : The hydroxyl group on the cyclopropane is protected using a THP moiety via acid-catalyzed etherification (e.g., p-toluenesulfonic acid in dichloromethane). The THP group enhances stability during subsequent reactions . Yield optimization requires inert atmospheres (N₂/Ar) and monitoring via TLC or HPLC. Impurities often arise from incomplete cyclopropanation or THP deprotection; column chromatography (silica gel, hexane/EtOAc) is critical for purification .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm protons) and THP ether linkage (δ 3.4–4.2 ppm for oxymethylene). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 186.14) and detects fragmentation patterns indicative of THP cleavage .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond angles and dihedral strains in the cyclopropane ring, aiding in stereochemical assignments .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve conflicting data in receptor binding studies?
- Stereochemical Impact : The trans-configuration of the cyclopropane ring (vs. cis) enhances binding to serotonin receptors (e.g., 5-HT2A), as shown in radioligand displacement assays (IC₅₀ < 100 nM). Conflicting activity reports may arise from undetected cis-trans isomerization during synthesis .
- Resolution Strategies :
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/i-PrOH, 90:10).
- X-ray Crystallography : Resolves absolute configuration ambiguities, as demonstrated for related trans-2-phenylcyclopropylamines .
- Functional Assays : Compare cAMP inhibition in HEK-293 cells transfected with 5-HT2A receptors to correlate stereopurity with activity .
Q. What are the stability profiles of this compound under physiological and acidic/basic conditions, and how can degradation products be mitigated?
- Physiological Conditions (pH 7.4) : The compound shows moderate stability (t₁/₂ ~ 8 hours in PBS at 37°C), with degradation via THP ring-opening to form a diol intermediate. Stabilizers like ascorbic acid (1 mM) reduce oxidation .
- Acidic Conditions (pH < 3) : Rapid THP deprotection occurs, releasing cyclopropanamine. This is exploitable for prodrug designs but requires storage at neutral pH .
- Mitigation Strategies : Lyophilization under argon preserves integrity. LC-MS/MS monitors degradation products (e.g., m/z 102.09 for cyclopropanamine) .
Q. How can researchers address discrepancies in reported IC₅₀ values for this compound across different assay systems?
Discrepancies often stem from:
- Receptor Expression Levels : HEK-293 vs. CHO cells exhibit varying 5-HT2A densities, altering apparent potency. Normalize data to receptor Bmax values .
- Assay Buffers : Differences in Mg²⁺ or GTP concentrations modulate G-protein coupling efficiency. Standardize buffer conditions (e.g., 10 mM HEPES, 1 mM MgCl₂) .
- Statistical Reproducibility : Perform triplicate assays with positive controls (e.g., ketanserin for 5-HT2A) and apply ANOVA to assess inter-lab variability .
Methodological Considerations
Q. What strategies optimize the regioselective functionalization of this compound for derivatization studies?
- Electrophilic Aromatic Substitution : Direct bromination (NBS, AIBN) at the cyclopropane-adjacent position proceeds with >80% regioselectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the THP-protected oxygen, though steric hindrance limits yields (~50%) .
- Protection-Deprotection : Selective THP removal (PPTS in MeOH) enables secondary modifications (e.g., amidation) without disrupting the cyclopropane .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
